2-Amino-5-iodobenzoic acid

Catalog No.
S662194
CAS No.
5326-47-6
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-iodobenzoic acid

CAS Number

5326-47-6

Product Name

2-Amino-5-iodobenzoic acid

IUPAC Name

2-amino-5-iodobenzoic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

GOLGILSVWFKZRQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)O)N

Synonyms

5-Iodoanthranilic acid

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)N

The exact mass of the compound 2-Amino-5-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-iodobenzoic acid (CAS: 5326-47-6), also known as 5-iodoanthranilic acid, is a specialized bifunctional building block utilized in the synthesis of pharmaceuticals, agrochemicals, and functional heterocycles. Structurally, it features an ortho-amino carboxylic acid motif essential for cyclization into quinazolinones and benzoxazines, coupled with a highly reactive iodine atom at the 5-position. In procurement contexts, this compound is specifically prioritized over its more common bromo- or chloro-analogs when the synthetic route demands mild, late-stage palladium-catalyzed cross-coupling (such as Suzuki, Heck, or Sonogashira reactions) at the aryl halide position [1]. While it commands a higher price point than lighter halogens, its distinct reactivity profile makes it an indispensable precursor for complex bioconjugation and the generation of highly functionalized combinatorial libraries where core degradation must be avoided.

Substituting 2-amino-5-iodobenzoic acid with generic in-class alternatives like 2-amino-5-bromobenzoic acid or 5-chloroanthranilic acid is a frequent source of process failure in specialized workflows. While lighter halogens are cheaper and often provide higher yields in the initial cyclization of unfunctionalized heterocyclic cores [1], they lack the requisite carbon-halogen bond lability for mild, room-temperature cross-coupling. Attempting to force palladium-catalyzed couplings on bromo- or chloro-quinazolinones often requires elevated temperatures and harsh basic conditions that degrade fragile intermediates or lead to competing nucleophilic aromatic substitution (ArSN2) side reactions[2]. Furthermore, the iodine substituent subtly alters the nucleophilicity of the unprotected aniline, meaning that solid-phase synthesis protocols optimized for bromo-analogs will yield significant oligomeric impurities if directly applied to the iodo-derivative without adjusting the protection strategy [3].

Yield Dynamics in Gold-Catalyzed Heteroannulation

In the synthesis of 3,1-benzoxazin-4-ones via gold-catalyzed heteroannulation with alkynes, the choice of halogen substituent significantly impacts process efficiency. 2-Amino-5-iodobenzoic acid provides a lower yield compared to its chloro and bromo analogs under identical conditions, likely due to catalyst interaction with the iodine atom [1].

Evidence DimensionIsolated yield of 6-halo-3,1-benzoxazin-4-one intermediate
Target Compound Data65% yield (61.0 mg from 0.20 mmol scale)
Comparator Or Baseline87% yield (5-chloro analog) and 75% yield (5-bromo analog)
Quantified Difference22% absolute lower yield compared to the chloro-precursor
ConditionsGold-catalyzed reaction with ethynylbenzene (4 equiv), hexane/acetone eluent with 0.5% NEt3

Buyers utilizing non-palladium (e.g., gold-catalyzed) cyclizations should procure the cheaper chloro or bromo analogs to maximize yield, reserving the premium iodo compound strictly for pathways requiring subsequent Pd-catalyzed coupling.

Efficiency in Hydrazine-Mediated Quinazolinone Core Synthesis

During the construction of 3-aminoquinazolinone cores via reaction with benzoic acid derivatives and hydrazine hydrate, the halogen at the 5-position strongly influences the cyclization efficiency. The use of 2-amino-5-iodobenzoic acid results in a significantly lower yield compared to its brominated counterpart [1].

Evidence DimensionIsolated yield of 3-amino-6-haloquinazolin-4(3H)-one
Target Compound Data25% yield (100.0 mg from 0.95 mmol scale)
Comparator Or Baseline58% yield (300.0 mg from 1.38 mmol scale) using 2-amino-5-bromobenzoic acid
Quantified Difference33% absolute reduction in cyclization yield for the iodo derivative
ConditionsReaction with 4-alkyl benzoic acid and N2H4·H2O, purified by automated flash column chromatography

If the synthetic route terminates at the halogenated core without requiring late-stage C-C bond formation, procurement should select the bromo-precursor to more than double the core formation yield.

Oligomerization Risk in Solid-Phase Benzodiazepine Synthesis

In the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, anthranilic acids are frequently employed without aniline protection. However, the presence of the 5-iodo group alters the reactivity of the unprotected aniline, leading to significant unwanted acylation compared to other halogens [1].

Evidence DimensionProduct purity and oligomer formation rate
Target Compound DataDesired product contaminated with 15-20% higher-order oligomers
Comparator Or BaselineNo aniline acylation observed for 4-bromo or 5-bromoanthranilic acids
Quantified Difference15-20% increase in oligomeric impurities requiring remediation
ConditionsSolid-phase acylation using carbodiimides without aniline protection

Process chemists must implement additional aniline protection steps when using the iodo-derivative in solid-phase synthesis to prevent a 15-20% loss to oligomers, a step not required for the bromo analog.

Enabling Mild Room-Temperature Sonogashira Functionalization

For the synthesis of functionalized haptens, the incorporation of an aliphatic spacer arm is achieved via Sonogashira cross-coupling. The quinazolinone derived from 2-amino-5-iodobenzoic acid successfully undergoes this coupling at room temperature, whereas attempts to perform similar substitutions on other halogens often require harsh conditions that degrade the core [1].

Evidence DimensionViability of late-stage alkyne cross-coupling
Target Compound DataSuccessful room-temperature Sonogashira coupling (89% yield for subsequent deprotection)
Comparator Or BaselineBromo/fluoro analogs (require elevated temperatures, risking nucleophilic displacement of the halogen by hydrazine)
Quantified DifferenceEnables room-temperature coupling pathways that are otherwise blocked by thermal degradation or side reactions
ConditionsPd(PPh3)2Cl2, CuI, Et3N, DMF at room temperature for 6 hours

Buyers synthesizing complex bioconjugates must procure the iodo-derivative to ensure the aryl halide remains sufficiently reactive for mild, room-temperature palladium coupling without destroying the heterocycle.

Late-Stage Palladium-Catalyzed Functionalization of Heterocycles

2-Amino-5-iodobenzoic acid is the required precursor when synthesizing targeted therapeutics or proquinazid haptens where the 6-position of the resulting quinazolinone must undergo mild Pd-catalyzed cross-coupling (Suzuki/Sonogashira). Its superior C-I bond lability allows these reactions to proceed at room temperature, preserving fragile functional groups that would degrade under the harsh conditions required for bromo-analogs [1].

Sterically Demanding Solid-Phase Combinatorial Synthesis

When generating 1,4-benzodiazepine-2,5-dione combinatorial libraries on solid support, this compound provides a highly reactive handle for subsequent on-resin Suzuki couplings. However, it is only the correct choice if the workflow incorporates specific aniline protection steps to mitigate the 15-20% oligomerization risk unique to the iodo-substituted aniline [2].

Strategic Deprioritization in Non-Coupled Core Synthesis

In industrial workflows focused solely on generating unfunctionalized 3-aminoquinazolinone or benzoxazinone cores, 2-amino-5-iodobenzoic acid should be strategically avoided. Procurement should instead substitute with 5-chloro or 5-bromoanthranilic acid, which demonstrate up to 33% higher yields in hydrazine-mediated cyclizations and 22% higher yields in gold-catalyzed heteroannulations, avoiding unnecessary catalyst poisoning and material costs [3].

XLogP3

2.1

LogP

2.06 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5326-47-6

Wikipedia

2-Amino-5-iodobenzoic acid

General Manufacturing Information

Benzoic acid, 2-amino-5-iodo-: INACTIVE

Dates

Last modified: 08-15-2023
Liu et al. An allosteric modulator binds to a conformational hub in the beta2 adrenergic receptor. Nature Chemical Biology, DOI: 10.1038/s41589-020-0549-2, published online 1 June 2020

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